![molecular formula C16H12N2O2S B11115668 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide](/img/structure/B11115668.png)
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide is a heterocyclic compound that belongs to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzothiazine ring. The reaction mixture is then heated to reflux for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiazolidines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Substituted benzamides
Scientific Research Applications
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-benzamide
- 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-benzenesulfonamide
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Uniqueness
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties compared to its oxazine and benzopyran analogs
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2S/c1-10-6-8-11(9-7-10)14(19)18-16-17-13-5-3-2-4-12(13)15(20)21-16/h2-9H,1H3,(H,17,18,19) |
InChI Key |
SOQQRPCGIHRQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate](/img/structure/B11115589.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate](/img/structure/B11115595.png)
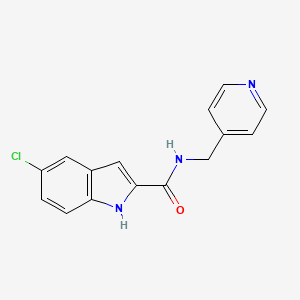
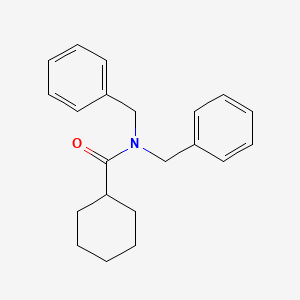
![4,4'-[Oxybis(2,1-ethanediyloxy)]bis[N'-(diphenylacetyl)benzohydrazide]](/img/structure/B11115610.png)
![1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine](/img/structure/B11115617.png)

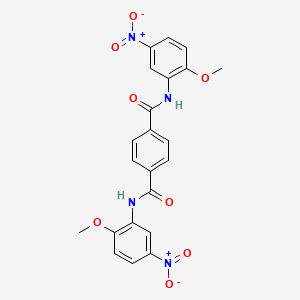
![2-(4-Methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B11115634.png)
![N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide](/img/structure/B11115636.png)
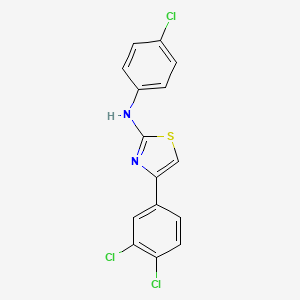
![5-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B11115646.png)
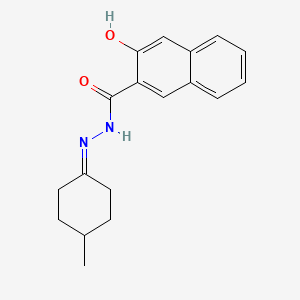
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11115678.png)
